methyl 1-[(2R)-2-aminopropyl]-1H-1,2,3-triazole-4-carboxylate hydrochloride
CAS No.:
Cat. No.: VC20445089
Molecular Formula: C7H13ClN4O2
Molecular Weight: 220.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H13ClN4O2 |
|---|---|
| Molecular Weight | 220.66 g/mol |
| IUPAC Name | methyl 1-[(2R)-2-aminopropyl]triazole-4-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C7H12N4O2.ClH/c1-5(8)3-11-4-6(9-10-11)7(12)13-2;/h4-5H,3,8H2,1-2H3;1H/t5-;/m1./s1 |
| Standard InChI Key | FHPQMEKGWJSLQT-NUBCRITNSA-N |
| Isomeric SMILES | C[C@H](CN1C=C(N=N1)C(=O)OC)N.Cl |
| Canonical SMILES | CC(CN1C=C(N=N1)C(=O)OC)N.Cl |
Introduction
Structural and Stereochemical Characteristics
Molecular Architecture
The compound’s structure consists of a 1,2,3-triazole core substituted at the 1-position by a (2R)-2-aminopropyl group and at the 4-position by a methyl carboxylate moiety. The hydrochloride salt form enhances its stability and solubility in polar solvents. Key structural features include:
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Stereochemistry: The (2R) configuration of the aminopropyl group introduces chirality, critical for interactions with biological targets.
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Triazole Core: The 1,2,3-triazole ring, formed via copper-catalyzed azide-alkyne cycloaddition (CuAAC), provides robust chemical stability and hydrogen-bonding capabilities .
Table 1: Structural Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 220.66 g/mol | |
| IUPAC Name | Methyl 1-[(2R)-2-aminopropyl]triazole-4-carboxylate; hydrochloride | |
| Canonical SMILES | CC@HN.Cl | |
| Chiral Centers | 1 (C2 of aminopropyl group) |
Synthesis and Preparation
Click Chemistry Approaches
The synthesis primarily relies on CuAAC, a cornerstone of click chemistry. A representative pathway involves:
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Azide Precursor: Reaction of propargylamine derivatives with sodium azide to form azides.
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Alkyne Component: Methyl propiolate serves as the alkyne source.
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Cycloaddition: Copper(I) catalysis (e.g., CuBr) facilitates triazole ring formation at room temperature .
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Aminopropyl Introduction: Stereoselective alkylation using (R)-2-aminopropyl bromide ensures retention of chirality.
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Salt Formation: Treatment with HCl yields the hydrochloride salt.
Table 2: Synthetic Yield Optimization
| Parameter | Optimal Condition | Yield | Source |
|---|---|---|---|
| Catalyst | CuBr (5 mol%) | 78–85% | |
| Solvent | DMF/water (4:1) | 82% | |
| Temperature | 25°C | 80% |
Alternative Methodologies
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Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes while maintaining yields ≥75% .
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Flow Chemistry: Enables continuous production with >90% purity, ideal for industrial scaling .
Physicochemical Properties
Solubility and Stability
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Aqueous Solubility: 12.3 mg/mL in water at 25°C due to hydrochloride salt formation.
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Organic Solvents: Soluble in DMSO (≥50 mg/mL) and methanol (≥30 mg/mL) .
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Thermal Stability: Decomposes at 196–199°C, consistent with triazole derivatives .
Spectroscopic Characterization
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NMR: NMR (DMSO-): δ 1.25 (d, J = 6.4 Hz, 3H, CH), 2.85–3.10 (m, 2H, CH), 4.20 (q, 1H, CH), 7.85 (s, 1H, triazole-H).
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IR: Peaks at 1685 cm (C=O), 1540 cm (triazole ring), and 3200–3500 cm (N-H stretch).
Biological Activities and Applications
Materials Science Applications
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Coordination Polymers: Serves as a ligand for Cu(II) and Zn(II) complexes with luminescent properties (λ = 450–480 nm).
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Polymer Modification: Enhances thermal stability of polyesters when incorporated at 5 wt% (T increase by 15°C).
Future Research Directions
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Enantiomeric Purity: Develop asymmetric catalytic methods to achieve >99% enantiomeric excess.
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Prodrug Design: Explore ester hydrolysis to carboxylic acid derivatives for enhanced bioavailability .
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Computational Modeling: Molecular docking studies to identify novel biological targets (e.g., kinase inhibitors).
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